molecular formula C27H21F3N4O3 B10921746 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10921746
M. Wt: 506.5 g/mol
InChI Key: FYPPEMWQCYSQSL-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the furan and pyrimidine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The pyrazole and pyrimidine rings can undergo reduction under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives with methoxy and trifluoromethyl groups. What sets 2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine apart is its unique combination of these functional groups, which can result in distinct chemical and biological properties. Some similar compounds are:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H21F3N4O3

Molecular Weight

506.5 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C27H21F3N4O3/c1-16-24(17-6-10-19(35-2)11-7-17)33-34(25(16)18-8-12-20(36-3)13-9-18)26-31-21(22-5-4-14-37-22)15-23(32-26)27(28,29)30/h4-15H,1-3H3

InChI Key

FYPPEMWQCYSQSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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